N-Methyl-N-octyldodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-octyldodecan-1-amine is a tertiary amine with a long alkyl chain. It is a member of the amine family, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by its unique structure, where a methyl group and an octyl group are attached to the nitrogen atom, along with a dodecyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-octyldodecan-1-amine can be synthesized through several methods:
Alkylation of Amines: One common method involves the alkylation of N-methyldodecan-1-amine with an octyl halide under basic conditions.
Reductive Amination: Another method is the reductive amination of dodecanal with methylamine and octylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-octyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form amine oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Acylation: It can react with acid chlorides to form amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Bases: Sodium hydride, potassium tert-butoxide.
Reducing Agents: Sodium cyanoborohydride.
Major Products
Amine Oxides: Formed through oxidation.
Amides: Formed through acylation with acid chlorides.
Scientific Research Applications
N-Methyl-N-octyldodecan-1-amine has several applications in scientific research:
Surfactants: Due to its amphiphilic nature, it is used as a surfactant in various formulations.
Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds.
Biological Studies: It is used in studies related to membrane interactions and permeability due to its long alkyl chain.
Mechanism of Action
The mechanism of action of N-Methyl-N-octyldodecan-1-amine involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-dodecylamine: Similar structure but lacks the octyl group.
N-Octyl-N-dodecylamine: Similar structure but lacks the methyl group.
Uniqueness
N-Methyl-N-octyldodecan-1-amine is unique due to its combination of a methyl group, an octyl group, and a dodecyl chain attached to the nitrogen atom. This unique structure imparts specific physicochemical properties, making it suitable for specialized applications in surfactants and biological studies .
Properties
CAS No. |
183585-26-4 |
---|---|
Molecular Formula |
C21H45N |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
N-methyl-N-octyldodecan-1-amine |
InChI |
InChI=1S/C21H45N/c1-4-6-8-10-12-13-14-15-17-19-21-22(3)20-18-16-11-9-7-5-2/h4-21H2,1-3H3 |
InChI Key |
QKSUQRVXZYMBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.